molecular formula C25H26N4O2 B2687488 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide CAS No. 1226451-56-4

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2687488
CAS No.: 1226451-56-4
M. Wt: 414.509
InChI Key: NLSKIQGLJSHYRU-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core fused with a piperidine-carboxamide scaffold. The quinoline moiety is substituted with a cyano group at position 3 and an ethoxy group at position 6, while the piperidine-4-carboxamide is linked to a 4-methylphenyl group via an amide bond. This structure is designed to optimize interactions with biological targets, leveraging the quinoline’s aromaticity for π-π stacking and the ethoxy group for enhanced solubility . The compound’s synthesis likely follows standard amide coupling protocols, as described for analogous piperidine-carboxamides (e.g., activation with isobutyl chloroformate and triethylamine in chloroform) .

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-3-31-21-8-9-23-22(14-21)24(19(15-26)16-27-23)29-12-10-18(11-13-29)25(30)28-20-6-4-17(2)5-7-20/h4-9,14,16,18H,3,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSKIQGLJSHYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor like cyanogen bromide.

    Ethoxylation: The ethoxy group can be added through an etherification reaction using ethanol and an acid catalyst.

    Formation of the Piperidine Carboxamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: It may intercalate into DNA, disrupting DNA replication and transcription processes, which can lead to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide with structurally and functionally related compounds, emphasizing key structural differences, biological activities, and physicochemical properties.

Compound Name Structural Features Biological Activity Key Differences References
This compound Quinoline core (3-CN, 6-OEt), piperidine-4-carboxamide linked to 4-methylphenyl Not explicitly reported; inferred antiviral potential Reference compound for comparison.
1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide Quinoline core (3-CN, 6-F), piperidine-4-carboxamide linked to 4-CF3O-phenyl Likely enhanced metabolic stability due to CF3O group. Fluoro substitution at C6 increases electronegativity; CF3O group enhances lipophilicity.
N-(3-(4-Isopropylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxamide Oxazole core, piperidine-4-carboxamide with 4-isopropylpiperidine-propyl chain Hepatitis C virus entry inhibitor (EC50 = 0.8 µM). Oxazole heterocycle replaces quinoline; chloro and methyl groups alter steric bulk.
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Pyrimidine core, 4-ethylphenoxy group, piperidine-4-carboxamide linked to 4-F-benzyl Not explicitly reported; potential kinase or protease inhibition. Pyrimidine core reduces aromatic surface area; fluorobenzyl enhances bioavailability.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalene substituent, 4-fluorobenzylamide SARS-CoV-2 inhibitor (projected activity). Bulky naphthalene group increases hydrophobicity; fluorobenzyl improves target affinity.

Key Insights from Structural Comparisons

Core Heterocycle Impact: Quinoline vs. However, oxazole-containing compounds (e.g., HCV inhibitors) demonstrate higher specificity for viral targets due to their smaller steric profile . Substituent Effects:

  • The 6-ethoxy group in the target compound improves solubility relative to the 6-fluoro analog , while the 4-methylphenyl group balances lipophilicity and metabolic stability compared to bulkier substituents (e.g., naphthalene in ).
  • Halogenated or trifluoromethyl groups (e.g., 4-CF3O-phenyl in ) enhance resistance to oxidative metabolism but may reduce aqueous solubility.

Pharmacological Implications: Compounds with extended alkyl chains (e.g., 4-isopropylpiperidine-propyl in ) show improved membrane permeability but may suffer from increased off-target effects. Fluorine or cyano groups (common in ) optimize electronic properties for target engagement without significantly altering molecular weight.

This suggests that the 4-methylphenyl group in the target compound may influence solid-state stability and polymorph formation.

Biological Activity

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a cyano group and an ethoxy substitution, linked to a piperidine ring that carries a carboxamide functional group. The structural formula can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This unique structure is believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, which could modulate disease-related pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, altering their signaling capabilities.

Antiviral Activity

Research indicates that derivatives of quinoline-based compounds often display antiviral properties. For example, studies have shown that related compounds exhibit moderate protection against viruses such as HIV-1 and HSV-1. The activity is typically assessed through cytotoxicity assays and viral inhibition tests.

Antibacterial and Antifungal Properties

Similar compounds have demonstrated antibacterial and antifungal activities. Testing against strains like Staphylococcus aureus and Candida albicans has shown promising results, indicating potential therapeutic applications in treating infections.

Data Tables

Activity TypeTarget Organism/PathogenObserved EffectReference
AntiviralHIV-1Moderate inhibition
AntiviralHSV-1Moderate inhibition
AntibacterialStaphylococcus aureusSignificant reduction
AntifungalCandida albicansSignificant reduction

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

  • Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antiviral effects against HIV. Compounds with structural similarities showed varying degrees of efficacy, suggesting that modifications could enhance potency.
  • Antibacterial Screening : Another study focused on the antibacterial properties of quinoline derivatives. The results indicated that certain modifications led to improved activity against Staphylococcus aureus, highlighting the importance of structural diversity in developing effective antibacterial agents.
  • Mechanistic Insights : Research exploring the mechanism of action revealed that certain compounds could inhibit enzyme activity critical for viral replication, providing a rationale for their antiviral effects.

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